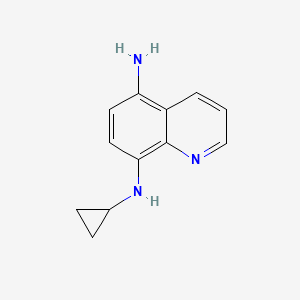

8-N-cyclopropylquinoline-5,8-diamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Antimalarial Therapy

8-Aminoquinolines, a class including compounds similar to 8-N-cyclopropylquinoline-5,8-diamine, are significant in the therapy of latent malaria. They offer scientific and clinical insights and have a history of use in combating malaria, particularly in therapies against latent forms of the disease. The development of these compounds has led to revolutionary discoveries in malaria treatment (Baird, 2019).

2. Biological Activities and Medicinal Applications

Compounds containing the 8-hydroxyquinoline nucleus, which is structurally related to 8-N-cyclopropylquinoline-5,8-diamine, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are of interest to chemists and health professionals, with many drugs incorporating this group and numerous 8-hydroxyquinoline-based molecules being potent lead compounds for various diseases (Saadeh et al., 2020).

3. Medicinal Inorganic Chemistry

8-Hydroxyquinoline and its derivatives have been explored for anti-neurodegeneration, anticancer properties, and antimicrobial activities. These compounds have been used in coordination with radioactive isotopes in nuclear medicine, notably in the imaging of inflammation and infection (Southcott & Orvig, 2021).

4. Antibacterial Properties

Research on 8-nitrofluoroquinolone derivatives, which are structurally related to 8-N-cyclopropylquinoline-5,8-diamine, has highlighted their interesting antibacterial activity against gram-positive and gram-negative strains. This demonstrates the potential of such compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

5. Anticancer Applications

Derivatives of 5,8-quinolinedione, related to 8-N-cyclopropylquinoline-5,8-diamine, have shown promising results in inducing apoptosis and inhibiting the phosphorylation of key proteins in cancer cells, suggesting their potential in cancer therapy (Hsu et al., 2008).

6. Role in Metallosupramolecular Chemistry

8-Hydroxyquinoline derivatives have seen a resurgence in synthetic coordination chemistry due to their special properties, leading to applications in developing new supramolecular sensors and emitting devices (Albrecht et al., 2008).

7. Synthesis and Applications in Organic Chemistry

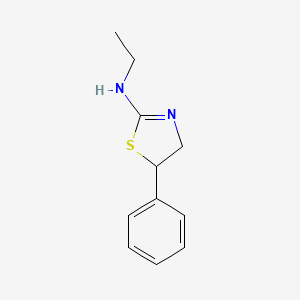

Synthesis studies of N-substituted 5-nitrosoquinolin-8-amines and their reduction to N8-alkylquinoline-5,8-diamines reveal the potential of these compounds in organic chemistry and their possible applications in various fields (Gavrilova et al., 2016).

Safety And Hazards

The safety data sheet for 8-N-cyclopropylquinoline-5,8-diamine suggests that it should not be released into the environment . It is recommended to avoid contact with skin and eyes, and inhalation of vapor or mist . In case of contact, it is advised to wash the affected area with copious amounts of water and seek medical attention if necessary .

Eigenschaften

IUPAC Name |

8-N-cyclopropylquinoline-5,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDYMOWGUBQREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-N-cyclopropylquinoline-5,8-diamine | |

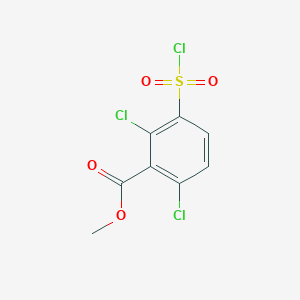

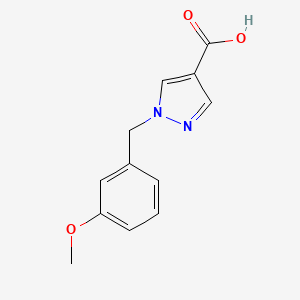

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)